molecular formula C6H8OS B3384936 2-Furanethanethiol CAS No. 59020-92-7

2-Furanethanethiol

Cat. No.: B3384936
CAS No.: 59020-92-7
M. Wt: 128.19 g/mol
InChI Key: KVGFSMLVDUBJEW-UHFFFAOYSA-N
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Description

2-Furanethanethiol, also known as furan-2-ylmethanethiol, is an organic compound characterized by a furan ring substituted with a sulfanylmethyl group. It is a clear, colorless liquid when pure, but it can turn yellow upon prolonged exposure. This compound is notable for its strong odor reminiscent of roasted coffee and a bitter taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid. This reaction proceeds via an intermediate isothiouronium salt, which is subsequently hydrolyzed to the thiol by heating with sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Furanethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to its alcohol precursor.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Furfuryl alcohol.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2-Furanethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Furanethanethiol exerts its effects is primarily through its interaction with sensory receptors. Its strong odor is due to its ability to bind to olfactory receptors, triggering a sensory response. Additionally, its chemical reactivity allows it to participate in various biochemical pathways, influencing flavor and aroma profiles in food and beverages .

Comparison with Similar Compounds

  • 2-Furfurylthiol
  • 2-Furylmethanethiol
  • Furfuryl mercaptan

Comparison: 2-Furanethanethiol is unique due to its specific structure and the presence of a sulfanylmethyl group attached to the furan ring. This gives it distinct chemical properties and a strong, characteristic odor that sets it apart from other similar compounds .

Properties

IUPAC Name

2-(furan-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c8-5-3-6-2-1-4-7-6/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGFSMLVDUBJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602066
Record name 2-(Furan-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-92-7
Record name 2-(Furan-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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